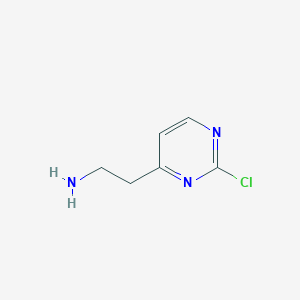

2-(2-Chloropyrimidin-4-YL)ethanamine

Description

2-(2-Chloropyrimidin-4-YL)ethanamine is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 2 and an ethylamine group at position 4. Pyrimidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in substitution reactions.

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

2-(2-chloropyrimidin-4-yl)ethanamine |

InChI |

InChI=1S/C6H8ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1,3,8H2 |

InChI Key |

DSKLAIYJOPFZNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1CCN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-YL)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under specific conditions. One common method involves reacting 2,4-dichloropyrimidine with ethanamine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of 2-(2-Chloropyrimidin-4-YL)ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-4-YL)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

2-(2-Chloropyrimidin-4-YL)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Structural and Electronic Differences

- Substituent Position: The target compound’s chlorine at pyrimidine position 2 contrasts with 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, where chlorine occupies position 6 on the pyrimidine and position 4 on the aniline ring. Positional differences significantly alter electronic density; for instance, chlorine at position 2 (target) increases pyrimidine ring electrophilicity, favoring nucleophilic substitution compared to chlorine at position 6 .

Functional Group Variations :

- The ethylamine group in the target compound provides a primary amine for further derivatization, whereas N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine features a secondary amine linked via a methyl bridge, which may hinder steric accessibility .

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline contains an aniline group, offering distinct reactivity (e.g., diazotization) but lower basicity compared to aliphatic amines .

Physicochemical and Analytical Insights

Molecular Weight and Polarity :

- Lower molecular weight (161.55 g/mol) and simpler structure suggest the target compound may exhibit higher solubility in polar solvents compared to bulkier analogs like 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine (191.15 g/mol) .

- The short HPLC retention time (0.75 minutes) of 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline indicates high polarity, likely due to the aniline group .

Thermodynamic and Safety Data :

- N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine is reported as 100% pure in safety data sheets, emphasizing its stability in storage and handling .

Biological Activity

2-(2-Chloropyrimidin-4-YL)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloropyrimidin-4-YL)ethanamine is C₇H₈ClN₃, with a molecular weight of approximately 156.613 g/mol. The compound features a chlorinated pyrimidine ring at the 2-position, directly connected to an ethylamine group. This unique structure contributes to its reactivity and biological properties.

Research indicates that compounds with pyrimidine derivatives often exhibit significant biological activities. The mechanisms through which 2-(2-Chloropyrimidin-4-YL)ethanamine exerts its effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Binding : It could bind to various receptors, influencing signaling pathways associated with cellular responses.

- Apoptosis Induction : Preliminary studies suggest that it may promote apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Biological Activity Overview

The biological activities attributed to 2-(2-Chloropyrimidin-4-YL)ethanamine include:

- Anticancer Activity : Initial studies show promising results in tumor inhibition rates in animal models, suggesting potential efficacy against various cancers.

- Kinase Inhibition : The compound has been noted for its selectivity against certain kinases, which are crucial targets in cancer therapy.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of 2-(2-Chloropyrimidin-4-YL)ethanamine, results indicated a significant increase in apoptotic cells compared to untreated controls. This suggests that the compound may effectively induce cell death in malignant cells.

Case Study 2: Kinase Selectivity

Another investigation focused on the selectivity profile of the compound against different kinases. Results indicated preferential inhibition of specific kinases over others, suggesting a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the therapeutic potential of 2-(2-Chloropyrimidin-4-YL)ethanamine. The following table summarizes key findings related to SAR:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-Chloropyrimidin-2-yl)ethanamine | C₇H₈ClN₃ | Different chlorination pattern; potential for varied activity. |

| N-(6-Chloropyrimidin-4-yl)ethylamine | C₇H₉ClN₂ | Features an ethylamine side chain; different biological interactions. |

| 5-Chloro-2-pyrimidinylmethanamine | C₅H₆ClN₃ | Lacks ether linkage; differing pharmacological properties. |

The presence of the chlorine atom at the 2-position significantly influences the compound's reactivity and biological activity compared to similar compounds.

Research Findings

Recent literature has highlighted several important findings regarding the biological activity of this compound:

- Tumor Inhibition : Studies have shown that 2-(2-Chloropyrimidin-4-YL)ethanamine exhibits significant tumor inhibition rates in vivo.

- Kinase Modulation : The compound has been reported to modulate kinase activity, which is critical for developing targeted cancer therapies.

- Potential Therapeutic Applications : Beyond oncology, there are indications that this compound may be beneficial in treating other diseases associated with kinase dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.